tert-butyl butanoate

Description

The exact mass of the compound Butanoic acid, 1,1-dimethylethyl ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53778. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-5-6-7(9)10-8(2,3)4/h5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBUVVYSQBFVGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40177649 | |

| Record name | Butanoic acid, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2308-38-5 | |

| Record name | tert-Butyl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2308-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 1,1-dimethylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002308385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC53778 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl Butanoate: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl butanoate, a significant ester in various chemical and pharmaceutical applications. This document details its chemical structure, physicochemical properties, synthesis, and analytical characterization, presenting data in a structured format for ease of reference and comparison.

Chemical Identity and Properties

This compound, also known as tert-butyl butyrate (B1204436), is the ester formed from butanoic acid and tert-butanol (B103910).[1] It is a colorless liquid with a characteristic fruity odor, reminiscent of pineapple, and is used in the flavor and fragrance industries.[1]

Chemical Structure and Identifiers

The structure of this compound features a tert-butyl group attached to the oxygen of the carboxylate group of butanoic acid.

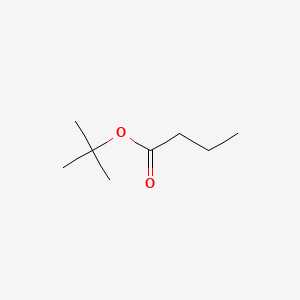

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[2] |

| Synonyms | tert-Butyl butyrate, Butanoic acid, 1,1-dimethylethyl ester[1][3] |

| CAS Number | 2308-38-5[1][3] |

| Molecular Formula | C₈H₁₆O₂[1][3] |

| Molecular Weight | 144.21 g/mol [2][3] |

| SMILES | CCCC(=O)OC(C)(C)C[2][3] |

| InChI | InChI=1S/C8H16O2/c1-5-6-7(9)10-8(2,3)4/h5-6H2,1-4H3[1][2] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that some values are estimated and may vary slightly between different sources.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Boiling Point | 143.6 °C at 760 mmHg | [4][5] |

| 136.25 °C | [6] | |

| Melting Point | -88.07 °C (estimate) | [6] |

| Density | 0.878 g/cm³ | [4][5] |

| 0.8836 (estimate) | [6] | |

| Refractive Index | 1.412 | [4][5] |

| 1.3790 (estimate) | [6] | |

| Flash Point | 39.1 °C | [4][5] |

| Vapor Pressure | 5.3 mmHg at 25 °C | [4][5] |

| Solubility | Limited solubility in water, soluble in organic solvents | [1] |

Synthesis of this compound

The most common method for the synthesis of this compound is the Fischer esterification of butanoic acid with tert-butanol in the presence of an acid catalyst. Due to the steric hindrance of the tert-butyl group and its susceptibility to elimination under strongly acidic conditions at high temperatures, specific reaction conditions are employed to favor esterification.

Fischer Esterification Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via Fischer esterification.

Caption: Fischer Esterification Workflow for this compound Synthesis.

Experimental Protocol: Fischer Esterification

This protocol is adapted from established procedures for the synthesis of tert-butyl esters.

Materials:

-

Butanoic acid

-

tert-Butanol (anhydrous)

-

Concentrated sulfuric acid (catalyst)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, combine equimolar amounts of butanoic acid and anhydrous tert-butanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to a gentle reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted butanoic acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the crude product by distillation to obtain pure this compound.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is used to confirm the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (CDCl₃, 300 MHz):

-

δ 2.15 (t, 2H): Triplet corresponding to the α-methylene protons (-CH₂-C=O).

-

δ 1.60 (sextet, 2H): Sextet for the β-methylene protons (-CH₂-CH₂-C=O).

-

δ 1.45 (s, 9H): Singlet for the nine equivalent protons of the tert-butyl group (-C(CH₃)₃).

-

δ 0.90 (t, 3H): Triplet for the terminal methyl protons (-CH₃).

Predicted ¹³C NMR Spectrum (CDCl₃, 75 MHz):

-

δ 172.5: Carbonyl carbon (C=O).

-

δ 80.0: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).

-

δ 36.5: α-methylene carbon (-CH₂-C=O).

-

δ 28.0: Methyl carbons of the tert-butyl group (-C(CH₃)₃).

-

δ 18.5: β-methylene carbon (-CH₂-CH₂-C=O).

-

δ 13.5: Terminal methyl carbon (-CH₃).

Experimental Protocol: NMR Analysis

-

Prepare a sample by dissolving approximately 10-20 mg of this compound in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the ester functional group and the alkyl chains.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2960-2870 | C-H stretching | Alkyl groups |

| ~1735 | C=O stretching | Ester |

| ~1260-1000 | C-O stretching | Ester |

Experimental Protocol: IR Spectroscopy

-

Obtain a background spectrum of the empty ATR crystal or salt plates.

-

Place a small drop of the liquid this compound sample on the ATR crystal or between two salt plates.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will result in fragmentation of the molecular ion.

Expected Fragmentation Pattern: The molecular ion peak ([M]⁺) at m/z = 144 may be weak or absent. The most prominent fragmentation pathways for esters include α-cleavage and McLafferty rearrangement.

-

Loss of the tert-butyl group: Cleavage of the O-C(CH₃)₃ bond to form the butanoyl cation ([CH₃CH₂CH₂CO]⁺) at m/z = 71.

-

Formation of the tert-butyl cation: Cleavage of the O-C(CH₃)₃ bond to form the stable tert-butyl cation ([(CH₃)₃C]⁺) at m/z = 57, which is often the base peak.

-

McLafferty rearrangement: If applicable, this would involve the transfer of a gamma-hydrogen from the butyl chain to the carbonyl oxygen, followed by cleavage to produce a neutral alkene and a charged enol.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the solution into a GC-MS system.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Interface Temperature: 280 °C.

-

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. It may cause skin and eye irritation.[1] Work in a well-ventilated area and wear personal protective equipment, including safety glasses, gloves, and a lab coat.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, synthesis, and analysis of this compound. The tabulated data and detailed experimental protocols offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. The provided diagrams for the chemical structure and synthesis workflow serve to visually summarize key aspects of this compound.

References

- 1. tert-Butyl butyrate | C8H16O2 | CID 61297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 5. tert-Butanol(75-65-0) 13C NMR [m.chemicalbook.com]

- 6. NMR blog - What to expect from the tert-butanol 1D and 2D 13C NMR analysis? — Nanalysis [nanalysis.com]

An In-depth Technical Guide to tert-Butyl Butanoate

This technical guide provides a comprehensive overview of tert-butyl butanoate, including its nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Nomenclature

The standard IUPAC name for the compound is This compound .[1] It is also known by several synonyms, which are listed below:

-

Butyric acid, tert-butyl ester[4]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₂ | [1][3][5] |

| Molecular Weight | 144.21 g/mol | [1][3][5] |

| Boiling Point | 143.6 °C at 760 mmHg | [3] |

| Density | 0.878 g/cm³ | [3] |

| Flash Point | 39.1 °C | [3] |

| Refractive Index | 1.412 | [3] |

| Vapor Pressure | 5.3 mmHg at 25°C | [3] |

| Solubility | Limited solubility in water, miscible with organic solvents like ethanol (B145695) and diethyl ether.[4] | |

| Appearance | Colorless to pale yellow liquid with a fruity odor.[4] |

Logical Relationship Diagram

The following diagram illustrates the nomenclature and classification of this compound.

References

- 1. tert-Butyl butyrate | C8H16O2 | CID 61297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 2308-38-5 | Buy Now [molport.com]

- 3. This compound | 2308-38-5 [chemnet.com]

- 4. CAS 2308-38-5: tert-Butyl butyrate | CymitQuimica [cymitquimica.com]

- 5. tert-butyl (411C)butanoate | C8H16O2 | CID 10701935 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Tert-butyl Butanoate Liquid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the key physical properties of tert-butyl butanoate (CAS No: 2308-38-5), a butyrate (B1204436) ester. The information herein is curated for professionals in research and development, offering quantitative data, detailed experimental methodologies, and logical visualizations to support scientific endeavors.

Quantitative Physical Properties

The physical characteristics of this compound are fundamental to its application in various chemical and pharmaceutical contexts. The following table summarizes its key quantitative properties.

| Property | Value | Units | Reference(s) |

| Molecular Formula | C₈H₁₆O₂ | - | [1][2] |

| Molecular Weight | 144.21 | g/mol | [1][2][3] |

| Density | 0.878 | g/cm³ | [1][2] |

| Boiling Point | 143.6 | °C | [1][2] |

| 136.25 | °C | [4][5] | |

| Melting Point | -88.07 (estimate) | °C | [4][5] |

| Flash Point | 39.1 | °C | [1][2] |

| Refractive Index | 1.412 | - | [1][2] |

| 1.3790 (estimate) | - | [4][5] | |

| Vapor Pressure | 5.3 | mmHg at 25°C | [1][2] |

| LogP (n-octanol/water) | 1.9 (Computed) | - | [6] |

Experimental Protocols

The accurate determination of physical properties is critical for chemical characterization and process development. The following sections detail the standard methodologies for measuring the key properties of liquid compounds like this compound. These protocols are based on internationally recognized standards, such as those from the Organisation for Economic Co-operation and Development (OECD).

Density Determination

The density of a liquid can be determined using several gravimetric procedures.[7] A common and straightforward method involves the use of a pycnometer, a glass flask with a precisely defined volume.[7]

-

Principle: Density is calculated from the mass of the liquid and its known volume (Density = Mass/Volume).[8][9]

-

Methodology:

-

The mass of a clean, dry pycnometer is accurately measured using an analytical balance.[7]

-

The pycnometer is filled with the test liquid (this compound), ensuring no air bubbles are present.

-

The filled pycnometer is then weighed again.[7]

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.[10]

-

The density is calculated by dividing the mass of the liquid by the calibrated volume of the pycnometer.[7]

-

Another established method is the buoyancy technique, which relies on Archimedes' principle.[7]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11] For small sample volumes, a micro-reflux method is often employed.[12][13]

-

Principle: A liquid's vapor temperature remains constant at its boiling point during reflux.[12][14]

-

Methodology:

-

A small volume (e.g., 0.5 mL) of the liquid is placed in a small test tube with a magnetic stir bar.[13]

-

The test tube is placed in a heating block on a hot plate stirrer.[13]

-

A thermometer or temperature probe is positioned so that its bulb is about 1 cm above the liquid's surface to measure the vapor temperature.[13]

-

The liquid is heated gently to a boil, and the stirrer is activated to prevent bumping.[12]

-

The temperature is recorded when the liquid is gently refluxing, indicated by a stable ring of condensing vapor on the tube walls at the level of the thermometer bulb.[12][13] This stable temperature is the boiling point.

-

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance.[15] It is a characteristic property used to identify and assess the purity of liquids.[15] An Abbe refractometer is a common instrument for this measurement.

-

Principle: The refractive index is the ratio of the sine of the angle of incidence to the sine of the angle of refraction when light passes from one medium to another.[15]

-

Methodology:

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

A light source, typically the sodium D-line (589 nm), is passed through the sample.[15]

-

The user looks through the eyepiece and adjusts the instrument until the boundary between the light and dark regions aligns with the crosshairs.

-

The refractive index is read directly from the instrument's calibrated scale.

-

The measurement is temperature-dependent and is typically corrected to a standard temperature, such as 20°C.[15]

-

Vapor Pressure Determination (OECD 104)

OECD Guideline 104 describes several methods for determining the vapor pressure of a substance.[16][17] The static method is suitable for substances in the expected range of this compound.

-

Principle: The vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phase (solid or liquid) at a given temperature in a closed system.[18]

-

Methodology (Static Method):

-

A small amount of the test substance is introduced into a vacuum-tight apparatus.

-

The substance is degassed to remove trapped air.[18]

-

The apparatus is heated to a specified temperature, and the system is allowed to reach equilibrium.[18]

-

The pressure inside the apparatus, which corresponds to the vapor pressure of the substance, is measured using a pressure transducer.

-

Measurements are taken at a minimum of two different temperatures to establish the vapor pressure curve.[16][17]

-

Water Solubility (OECD 105)

OECD Guideline 105 details methods for determining the water solubility of substances.[19][20] The flask method is appropriate for substances with solubility greater than 10 mg/L.[21]

-

Principle: Water solubility is the saturation mass concentration of a substance in water at a given temperature.[19][21]

-

Methodology (Flask Method):

-

An excess amount of the test substance is added to a flask containing purified water.

-

The flask is agitated at a constant temperature (e.g., 20°C) for a sufficient period to allow equilibrium to be reached (typically 24 hours).[21]

-

After agitation, the mixture is allowed to stand for phase separation. If necessary, centrifugation is used to separate undissolved substance from the aqueous solution.

-

A sample of the clear aqueous phase is carefully removed.

-

The concentration of the substance in the aqueous sample is determined using a suitable analytical method (e.g., chromatography). This concentration represents the water solubility.

-

Partition Coefficient (n-octanol/water) (OECD 107)

The n-octanol/water partition coefficient (Pₒₗ) is a measure of a chemical's lipophilicity. OECD Guideline 107, the Shake Flask Method, is the classical approach for its determination.[22][23]

-

Principle: The partition coefficient is the ratio of the equilibrium concentrations of a dissolved substance in a two-phase system of n-octanol and water.[24][25]

-

Methodology (Shake Flask Method):

-

A solution of the test substance is prepared in either n-octanol or water.

-

Measured volumes of n-octanol and water (pre-saturated with each other) and the test substance solution are combined in a vessel.

-

The vessel is shaken mechanically at a constant temperature until equilibrium is achieved.[25]

-

The mixture is then centrifuged to ensure complete separation of the two phases.[22]

-

The concentration of the test substance in both the n-octanol and water phases is determined using an appropriate analytical technique.[22]

-

The Pₒₗ is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[23] The result is typically reported as its base-10 logarithm, logP.[25]

-

Visualizations

The following diagrams illustrate the relationships between molecular structure and physical properties, as well as a typical experimental workflow.

Caption: Relationship between molecular structure and physical properties.

Caption: Experimental workflow for LogP determination (OECD 107).

References

- 1. 2308-38-5 | this compound [chemindex.com]

- 2. This compound | 2308-38-5 [chemnet.com]

- 3. tert-Butyl butyrate | C8H16O2 | CID 61297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 2308-38-5 [chemicalbook.com]

- 5. This compound CAS#: 2308-38-5 [m.chemicalbook.com]

- 6. tert-butyl (411C)butanoate | C8H16O2 | CID 10701935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mt.com [mt.com]

- 8. homesciencetools.com [homesciencetools.com]

- 9. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 10. wjec.co.uk [wjec.co.uk]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. vernier.com [vernier.com]

- 15. athabascau.ca [athabascau.ca]

- 16. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google ブックス [books.google.co.jp]

- 17. oecd.org [oecd.org]

- 18. consilab.de [consilab.de]

- 19. oecd.org [oecd.org]

- 20. oecd.org [oecd.org]

- 21. laboratuar.com [laboratuar.com]

- 22. oecd.org [oecd.org]

- 23. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 24. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 25. biotecnologiebt.it [biotecnologiebt.it]

The Tert-Butyl Effect: An In-depth Technical Guide to Ester Reactivity

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl group, a cornerstone of steric hindrance in organic chemistry, profoundly influences the reactivity of ester functionalities. Its bulky nature dictates reaction pathways, alters hydrolysis rates, and serves as a crucial tool in the design of protecting groups and prodrugs. This technical guide delves into the core principles of the tert-butyl effect on ester reactivity, providing quantitative data, detailed experimental protocols, and visual aids to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

The Dichotomy of Reactivity: Steric Hindrance vs. Carbocation Stability

The tert-butyl group's influence on ester reactivity is a tale of two competing effects: steric hindrance at the carbonyl carbon and the exceptional stability of the tert-butyl carbocation.

-

Steric Hindrance: In bimolecular reactions, such as base-catalyzed hydrolysis (saponification), the bulky tert-butyl group physically obstructs the approach of a nucleophile (e.g., hydroxide (B78521) ion) to the electrophilic carbonyl carbon. This steric shield dramatically slows down the reaction rate compared to less hindered esters like methyl or ethyl esters. The reaction proceeds through a crowded tetrahedral intermediate, which is energetically unfavorable.

-

Carbocation Stability: Under acidic conditions, the reaction mechanism can pivot. The tert-butyl group, being a tertiary alkyl group, can readily form a stable tertiary carbocation upon cleavage of the alkyl-oxygen bond. This unimolecular pathway, known as the A-AL1 (Acid-catalyzed, Alkyl-oxygen cleavage, Unimolecular) mechanism, is often favored for tert-butyl esters and is significantly faster than the corresponding bimolecular pathway (A-AC2) that is typical for less hindered esters.

This dual nature makes tert-butyl esters remarkably stable under basic and neutral conditions, yet readily cleavable under acidic conditions, a property extensively exploited in organic synthesis.

Quantitative Analysis of Hydrolysis Rates

The reactivity of esters is quantitatively expressed by their hydrolysis rate constants under acidic (k_acid) and basic (k_base) conditions. The following tables summarize the profound effect of the alkyl group's structure on these rates.

Table 1: Relative Rates of Base-Catalyzed Hydrolysis (Saponification) of Alkyl Acetates

| Ester | Alkyl Group | Relative Rate (k_base) |

| Methyl acetate (B1210297) | -CH₃ | 1.00 |

| Ethyl acetate | -CH₂CH₃ | 0.60 |

| Isopropyl acetate | -CH(CH₃)₂ | 0.15 |

| tert-Butyl acetate | -C(CH₃)₃ | ~0.01 (extremely slow) |

Data compiled from various sources and normalized to Methyl acetate. The rate for tert-butyl acetate is an approximation due to its very low reactivity under these conditions.

Table 2: Second-Order Rate Constants for Base-Catalyzed Hydrolysis of Alkyl Acetates in 70% v/v Dioxan-Water at 40°C [1]

| Ester | Rate Constant (k_base) (L mol⁻¹ s⁻¹) |

| Methyl benzoate | 1.0 (relative) |

| Ethyl benzoate | Not provided |

| Isopropyl benzoate | Not provided |

| tert-Butyl benzoate | Not provided |

Table 3: Acid-Catalyzed Hydrolysis of tert-Butyl Acetate

Under acidic conditions, the hydrolysis of tert-butyl acetate proceeds readily via the A-AL1 mechanism. The rate is dependent on the acid concentration and temperature.

| Condition | Observation |

| Dilute Acid | Hydrolysis is significantly faster than for primary or secondary alkyl esters. |

| Concentrated Acid | The reaction is rapid due to the high concentration of protons facilitating the formation of the tert-butyl carbocation. |

Mechanistic Pathways of Ester Hydrolysis

The mechanism of ester hydrolysis is highly dependent on the structure of the ester and the reaction conditions (acidic or basic).

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis of most esters, including methyl, ethyl, and isopropyl esters, proceeds through the B-AC2 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular) mechanism.

References

Solubility of tert-butyl butanoate in common lab solvents

An In-depth Technical Guide to the Solubility of tert-Butyl Butanoate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of this compound in common laboratory solvents. Due to the limited availability of specific quantitative data in public literature, this document combines qualitative information with comparative data from structurally similar compounds. Furthermore, it details a robust experimental protocol for the precise determination of solubility.

Section 1: Solubility Profile of this compound

This compound (C₈H₁₆O₂) is an ester known for its fruity odor. Its molecular structure, featuring a bulky tert-butyl group, significantly influences its solubility characteristics. Generally, it is soluble in a range of organic solvents but exhibits limited solubility in water due to its hydrophobic nature[1].

Data Presentation

| Solvent | This compound | n-Butyl Butanoate | Isobutyl Butanoate | tert-Butyl Acetate |

| Water | Limited/Low Solubility | Insoluble | Slightly Soluble (356.7 mg/L at 25°C) | Insoluble (0.8 wt% at 22°C) |

| Ethanol | Soluble (qualitative) | Miscible | Soluble | Soluble/Miscible |

| Diethyl Ether | Soluble (qualitative) | Miscible | Soluble | Soluble/Miscible |

| Acetone | Soluble (inferred) | Soluble (inferred) | Soluble (inferred) | Miscible with common industrial organic solvents |

| Ethyl Acetate | Soluble (inferred) | Soluble (inferred) | Soluble (inferred) | Miscible with common industrial organic solvents |

| Hexane | Soluble (inferred) | Soluble (inferred) | Soluble (inferred) | Miscible with common industrial organic solvents |

| Glycerol | Not Available | Not Available | Insoluble | Not Available |

Note: "Inferred" indicates that while specific data for the compound in that solvent was not found, its solubility is expected based on the general principle of "like dissolves like" and the behavior of similar esters.

Section 2: Experimental Protocol for Solubility Determination

To obtain precise solubility data for this compound, established experimental methods such as the flask method described in OECD Test Guideline 105, combined with a gravimetric determination, can be employed.[2][3][4] This method is suitable for determining the saturation mass concentration of a substance in a solvent.

Methodology

Objective: To determine the solubility of this compound in a given solvent at a specified temperature (e.g., 20°C).

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., water, ethanol, hexane)

-

Glass vessels with stoppers (e.g., flasks or centrifuge tubes)

-

Thermostatically controlled shaker or water bath

-

Centrifuge (if necessary for phase separation)

-

Analytical balance

-

Pipettes and other volumetric glassware

-

Evaporating dish

-

Drying oven

Procedure:

-

Preliminary Test: A preliminary test is recommended to approximate the solubility and determine the necessary equilibration time.[5]

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a glass vessel. The excess of the solute should be visible.

-

Seal the vessel to prevent solvent evaporation.

-

Place the vessel in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 20 ± 0.5°C).[5]

-

Agitate the mixture for a sufficient time to reach equilibrium. This may take 24 hours or longer. It is advisable to prepare multiple samples and analyze them at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.[4]

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the mixture to stand at the test temperature to allow for phase separation.

-

If a stable emulsion forms or if separation is slow, the mixture can be centrifuged at the test temperature.[3]

-

-

Sample Analysis (Gravimetric Method):

-

Carefully take a known volume of the clear, saturated supernatant (the solvent layer).

-

Weigh a clean, dry evaporating dish (W₁).

-

Transfer the known volume of the saturated solution to the pre-weighed evaporating dish and weigh it again (W₂).

-

Evaporate the solvent in a drying oven at a temperature below the boiling point of this compound and that will not cause degradation.

-

Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it (W₃).

-

Repeat the drying and weighing steps until a constant weight is achieved.[6]

-

-

Calculation:

-

Weight of the solute (this compound) = W₃ - W₁

-

Weight of the solvent = W₂ - W₃

-

Solubility (in g/100 g of solvent) = [(W₃ - W₁) / (W₂ - W₃)] x 100

-

Section 3: Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

Health and safety guidelines for handling tert-butyl butanoate

An In-depth Technical Guide to the Health and Safety of Tert-butyl Butanoate

This guide provides comprehensive health and safety information for this compound, intended for researchers, scientists, and professionals in drug development. It covers hazard identification, safe handling protocols, emergency procedures, and toxicological data, supported by detailed experimental methodologies and visual workflows to ensure a thorough understanding of the risks and necessary precautions.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a fruity odor.[1] It is an ester formed from tert-butyl alcohol and butyric acid.[1] Due to its hydrophobic nature, it has limited solubility in water but is soluble in organic solvents.[1]

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | Tert-butyl Acetate (B1210297) | Tert-butanol (B103910) |

| Molecular Formula | C8H16O2[1][2] | C6H12O2[3] | C4H10O[4][5] |

| Molecular Weight | 144.21 g/mol [2] | 116.2 g/mol [3] | 74.12 g/mol [4][5] |

| CAS Number | 2308-38-5[1][2] | 540-88-5[3] | 75-65-0[4] |

| Boiling Point | Not available[6] | 97.85°C (208.13°F)[7] | 83°C @ 760 mmHg[4][5] |

| Melting/Freezing Point | Not available[6] | -58.15°C (-72.67°F)[7] | 25 - 25.5°C[4][5] |

| Flash Point | Not available | 4.4°C (39.92°F)[7] | 11°C (51.80°F)[5] |

| Specific Gravity | Not available | 0.8665 at 68°F[8] | 0.780[4] |

| Vapor Density | Not available | Not available | 2.6 (air=1)[5] |

| Vapor Pressure | Not available | Not available | 42 mm Hg @ 25°C[5] |

| Water Solubility | Limited[1] | Insoluble[8] | Soluble[4][5] |

| Appearance | Colorless to pale yellow liquid[1] | Clear, colorless liquid[7] | After melting, clear colorless liquid[5] |

| Odor | Fruity[1] | Camphor-like[7] | Camphor[5] |

Hazard Identification and Classification

This compound is considered a flammable liquid and may cause skin and eye irritation upon contact.[1] Inhalation of vapors may also cause respiratory irritation.[1] While specific toxicological data for this compound is limited, information from structurally similar compounds like tert-butyl acetate and tert-butanol provides insight into its potential hazards.

Table 2: Hazard Classification

| Hazard | Classification | Precautionary Statements |

| Flammability | Flammable Liquid (Category 2 based on tert-butyl acetate)[7] | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use only non-sparking tools. Take precautionary measures against static discharge.[3][9] |

| Acute Toxicity (Inhalation) | May cause respiratory irritation. May cause drowsiness or dizziness (based on tert-butyl acetate).[7] | Avoid breathing mist or vapors. Use only outdoors or in a well-ventilated area.[9] |

| Skin Corrosion/Irritation | May cause skin irritation.[1] Repeated exposure may cause skin dryness or cracking.[3] | Wear protective gloves. Wash skin thoroughly after handling.[9] |

| Eye Damage/Irritation | May cause eye irritation.[1] | Wear eye protection/face protection.[9] |

| Acute Toxicity (Oral) | May be harmful if swallowed (based on tert-butyl acetate).[3] | Do not eat, drink or smoke when using this product.[9] |

Exposure Controls and Personal Protection

To minimize exposure, work in a well-ventilated area, preferably in a chemical fume hood.[4] Facilities should be equipped with an eyewash station and a safety shower.[5][10]

Table 3: Personal Protective Equipment (PPE)

| Protection Type | Recommendation | Standard |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles.[4][10] | OSHA 29 CFR 1910.133 or European Standard EN166.[4][10] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[4][10] Solvent-resistant gloves are recommended.[11] | Chemical protection gloves tested according to EN 374.[3] |

| Respiratory Protection | Follow OSHA respirator regulations. A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[5][10] For high exposures, a supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode is recommended.[11] | OSHA 29 CFR 1910.134 or European Standard EN 149.[5][10] |

Table 4: Occupational Exposure Limits for Structurally Similar Compounds

| Substance | Agency | TWA | STEL |

| tert-Butyl Acetate | ACGIH | 50 ppm | 150 ppm |

| NIOSH | 200 ppm (10 h) | - | |

| OSHA | 200 ppm | - | |

| tert-Butanol | ACGIH | 100 ppm | - |

| NIOSH | 100 ppm (10 h) | 150 ppm | |

| OSHA | 100 ppm | - |

Handling and Storage

Handle this compound with adequate ventilation and avoid breathing vapor or mist.[10] Wash thoroughly after handling.[10] Keep the container tightly closed and store in a cool, dry, well-ventilated area away from sources of ignition and incompatible substances such as strong oxidizing agents, acids, and bases.[3][10][13] Ground and bond containers when transferring material and use spark-proof tools.[5][7]

First Aid Measures

Table 5: First Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[10] |

| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[10] |

| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[10] |

| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid.[10] |

Fire Fighting and Accidental Release Measures

Fire Fighting: this compound is a flammable liquid.[1] In case of fire, use dry chemical, CO2, water spray, or alcohol-resistant foam. A solid water stream should not be used as it may spread the fire. Firefighters should wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH approved or equivalent, and full protective gear.[5][10]

Accidental Release: For spills, evacuate personnel from the area and remove all sources of ignition.[11] Absorb the spill with an inert material such as vermiculite, sand, or earth, and place it in a suitable container for disposal.[10] Ensure adequate ventilation.[10] Prevent runoff from entering storm sewers and ditches.[10]

Toxicological Information

Acute Toxicity:

-

Oral: The acute oral LD50 in rats for tert-butanol is reported to be between 2743 and 3500 mg/kg.[4] For tert-butyl acetate, the oral LD50 in male rats is 4,100 mg/kg.[15]

-

Dermal: The dermal LD50 for tert-butanol in rabbits is >2 g/kg.[4]

-

Inhalation: The LC50 for tert-butanol in rats is >10,000 ppm for a 4-hour exposure.[4]

Subchronic Toxicity:

-

In a 90-day drinking water study, tert-butanol caused kidney and urinary bladder toxicity in rats.[16]

-

A 13-week inhalation study of tert-butyl acetate in rats showed increased motor activity in males at 1600 ml/m3.[17]

Carcinogenicity:

-

Long-term drinking water studies of tert-butanol showed some evidence of carcinogenic activity in rats and mice, with proliferative lesions in the kidneys of male rats.[18]

Genotoxicity:

-

Tert-butanol was not mutagenic in several bacterial and mammalian test systems.[18]

Experimental Protocols

Detailed experimental protocols for toxicological assessment are based on OECD and NTP guidelines.

Acute Oral Toxicity (based on OECD Guideline 420):

-

Test Animals: Healthy young adult rats of a single sex (typically females) are used.

-

Housing and Feeding: Animals are housed in standard laboratory conditions with access to food and water, except for a brief fasting period before dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage. A stepwise procedure is used with fixed doses of 5, 50, 300, and 2000 mg/kg. The initial dose is selected based on a preliminary sighting study to be a level expected to produce some toxicity without mortality.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study. Source:[19]

Acute Dermal Toxicity (based on OECD Guideline 402):

-

Test Animals: Healthy young adult rats are used.

-

Preparation: Approximately 24 hours before the test, fur is removed from the dorsal area of the trunk.

-

Dose Application: The test substance is applied to a small area of the skin (approximately 10% of the body surface area) and held in contact with a porous gauze dressing for 24 hours.

-

Observation: Animals are observed for signs of toxicity and mortality daily for at least 14 days. Body weights are recorded weekly.

-

Necropsy: A gross necropsy is performed on all animals at the conclusion of the study. Source:[1]

Acute Inhalation Toxicity (based on OECD Guideline 403):

-

Test Animals: Healthy young adult rodents (commonly rats) are used.

-

Exposure: Animals are exposed to the test substance in a dynamic airflow inhalation exposure system for a predetermined period, typically 4 hours.

-

Concentrations: A limit concentration or a series of at least three concentrations are used.

-

Observation: Animals are monitored for mortality, clinical signs of toxicity, respiratory distress, and body weight changes for at least 14 days post-exposure.

-

Necropsy: A comprehensive necropsy is performed on all animals. Source:[9][10]

Bacterial Reverse Mutation Assay (Ames Test, based on OECD Guideline 471):

-

Test Strains: Several strains of Salmonella typhimurium and Escherichia coli that are deficient in synthesizing an essential amino acid (e.g., histidine or tryptophan) are used.

-

Metabolic Activation: The assay is performed both with and without a mammalian metabolic activation system (S9 mix) to detect mutagens that require metabolic activation.

-

Procedure: The bacterial cells are exposed to the test substance at various concentrations. The mixture is then plated on a minimal agar (B569324) medium lacking the essential amino acid.

-

Incubation: Plates are incubated for 2-3 days at 37°C.

-

Evaluation: The number of revertant colonies (colonies that have mutated back to being able to synthesize the essential amino acid) is counted and compared to the number of spontaneous revertant colonies on control plates. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies. Source:[4][8][11][12]

Visualizations

Caption: Workflow for health and safety assessment and management of this compound.

Caption: Experimental workflow for the Ames Test to assess mutagenicity.

References

- 1. nucro-technics.com [nucro-technics.com]

- 2. oecd.org [oecd.org]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. The bacterial reverse mutation test | RE-Place [re-place.be]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. oecd.org [oecd.org]

- 9. eurolab.net [eurolab.net]

- 10. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 11. nib.si [nib.si]

- 12. biosafe.fi [biosafe.fi]

- 13. NTP technical report on the toxicity studies of a Chemical Mixture of 25 Groundwater Contaminants Administered in Drinking Water to F344/N Rats and B6C3F(1) Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scribd.com [scribd.com]

- 15. REFERENCES - Toxicological Review of tert-Butyl Alcohol (tert-Butanol) [CASRN 75-65-0] - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. oecd.org [oecd.org]

- 17. series.publisso.de [series.publisso.de]

- 18. Amended final report of the safety assessment of t-Butyl Alcohol as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. oecd.org [oecd.org]

Stability and Recommended Storage Conditions for tert-Butyl Butanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability of tert-butyl butanoate, including its degradation pathways and recommended storage conditions. The information is compiled from publicly available data and is intended to guide researchers and professionals in the proper handling and storage of this compound.

Chemical Stability and Degradation Pathways

This compound, like other tert-butyl esters, exhibits characteristic stability and degradation profiles. Its susceptibility to degradation is primarily influenced by pH, temperature, and exposure to oxidizing agents and light.

Hydrolytic Stability

The hydrolysis of this compound is its most significant degradation pathway. The rate of hydrolysis is highly dependent on the pH of the environment.

-

Acid-Catalyzed Hydrolysis: Tert-butyl esters are known to be labile under acidic conditions.[1] The degradation proceeds via a unimolecular mechanism (AAL1) involving the formation of a stable tert-butyl carbocation.[2] This carbocation can then react with water to form tert-butanol (B103910) or eliminate a proton to form isobutylene (B52900). The other product is butanoic acid.

-

Neutral Hydrolysis: In neutral conditions (pH 5-7), the hydrolysis of tert-butyl esters is considerably slower. For the analogous compound tert-butyl formate (B1220265), the neutral hydrolysis pathway is predominant in this pH range.[2][3]

-

Base-Catalyzed Hydrolysis: Tert-butyl esters are generally stable to base-catalyzed hydrolysis.[4] This stability is attributed to the steric hindrance of the bulky tert-butyl group, which impedes the nucleophilic attack of the hydroxide (B78521) ion on the carbonyl carbon.

A detailed study on the hydrolysis of tert-butyl formate provides kinetic data that can serve as an estimate for the behavior of this compound due to the similar reactivity of the tert-butyl ester functional group.[2][3]

Table 1: Hydrolysis Kinetic Data for tert-Butyl Formate at 22°C [2][3]

| Parameter | Value | Units |

| Acid-Catalyzed Rate Constant (kA) | (2.7 ± 0.5) × 10-3 | M-1s-1 |

| Neutral Hydrolysis Rate Constant (kN) | (1.0 ± 0.2) × 10-6 | s-1 |

| Base-Catalyzed Rate Constant (kB) | 1.7 ± 0.3 | M-1s-1 |

Table 2: Activation Energies for the Hydrolysis of tert-Butyl Formate [2][3]

| Pathway | Activation Energy (Ea) | Units |

| Acid-Catalyzed | 59 ± 4 | kJ/mol |

| Neutral | 78 ± 5 | kJ/mol |

| Base-Catalyzed | 88 ± 11 | kJ/mol |

Thermal Degradation

Oxidative Degradation

Esters can be susceptible to oxidation, which can be initiated by heat, light, or the presence of metal ions.[6] The oxidation of ester lubricants can lead to the formation of hydroperoxides, which can then decompose into a variety of products, including alcohols, aldehydes, and carboxylic acids.[7][8] For this compound, oxidative attack could potentially occur at the ester linkage or the alkyl chains.

Photodegradation

While specific photodegradation studies on this compound were not found, esters, in general, can be susceptible to degradation upon exposure to UV light.[9] The degradation pathway can involve cleavage of the ester bond or reactions involving other functional groups in the molecule.

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended, based on information for the structurally similar n-butyl butyrate (B1204436).[3]

Table 3: Recommended Storage Conditions for Butyl Butyrate [3]

| Parameter | Recommendation |

| Temperature | Cool place |

| Humidity | Dry place |

| Container | Tightly sealed containers |

| Light | Protected from light |

| Incompatible Materials | Heat |

A supplier of n-butyl butyrate suggests a shelf life of 24 months or longer if stored properly under these conditions.[3] While this provides a general guideline, it is crucial to perform specific stability studies for this compound to establish a definitive shelf life.

Experimental Protocols for Stability Testing

The following protocols are based on general guidelines for stability testing and can be adapted for this compound.[6][10]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

3.1.1. Hydrolytic Stability Protocol

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in acidic (e.g., 0.1 N HCl), neutral (e.g., water), and basic (e.g., 0.1 N NaOH) conditions.

-

Incubation: Store the solutions at a controlled temperature (e.g., 50°C).

-

Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Quenching: Neutralize the acidic and basic samples to stop the degradation.

-

Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[11]

3.1.2. Thermal Stability Protocol

-

Sample Preparation: Place a known amount of this compound in a sealed container.

-

Incubation: Expose the sample to elevated temperatures (e.g., 60°C, 80°C) for a specified duration.

-

Analysis: Analyze the sample for the appearance of degradation products using a suitable analytical method like Gas Chromatography-Mass Spectrometry (GC-MS) to identify volatile degradants.

3.1.3. Oxidative Stability Protocol

-

Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent and add an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Incubation: Store the solution at room temperature or a slightly elevated temperature.

-

Time Points: Withdraw aliquots at specified time intervals.

-

Analysis: Analyze the samples by HPLC or LC-MS to identify and quantify degradation products.

3.1.4. Photostability Protocol

-

Sample Preparation: Expose a solution of this compound to a controlled light source that provides both UV and visible light, as per ICH Q1B guidelines.

-

Control: Keep a parallel sample protected from light as a control.

-

Analysis: Analyze both the exposed and control samples at a specified time point to assess the extent of photodegradation.

Long-Term Stability Study Protocol

-

Storage Conditions: Store this compound under the recommended storage conditions (cool, dry, dark).

-

Time Points: Test the sample at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).

-

Testing Parameters: At each time point, analyze the sample for appearance, purity (by HPLC or GC), and the presence of any degradation products.

Analytical Methods for Stability Assessment

A variety of analytical techniques can be employed to monitor the stability of this compound and quantify its degradation products.[11][12][13][14]

Table 4: Analytical Techniques for Stability Testing of Esters

| Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Quantify the parent compound and non-volatile degradation products.[11] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identify and quantify volatile degradation products like isobutylene and tert-butanol.[15] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidate the structure of unknown degradation products.[14] |

| Infrared (IR) Spectroscopy | Monitor changes in functional groups, such as the appearance of hydroxyl groups from hydrolysis.[14] |

Visualizations

The following diagrams illustrate the key degradation pathways and a general workflow for stability testing.

Caption: Potential degradation pathways of this compound.

Caption: General workflow for a stability testing program.

References

- 1. tert-Butyl Esters [organic-chemistry.org]

- 2. Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 3. Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether [pubs.usgs.gov]

- 4. acid tert-butyl ester: Topics by Science.gov [science.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rjptonline.org [rjptonline.org]

- 7. york.ac.uk [york.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. kinampark.com [kinampark.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 15. Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization [mdpi.com]

An In-depth Technical Guide to the Reaction Mechanism of tert-Butyl Ester Formation

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl ester is a pivotal protecting group for carboxylic acids in organic synthesis, prized for its steric bulk which confers stability against a wide range of nucleophiles and basic conditions. Its facile cleavage under acidic conditions further enhances its utility, particularly in the synthesis of complex molecules and active pharmaceutical ingredients. This guide provides a comprehensive overview of the primary reaction mechanisms for tert-butyl ester formation, detailed experimental protocols, and quantitative data to inform synthetic strategy.

Core Reaction Mechanisms

The formation of tert-butyl esters predominantly proceeds through mechanisms that generate or utilize the sterically hindered and stable tert-butyl cation or a related electrophilic species. The most prevalent methods include the acid-catalyzed addition of a carboxylic acid to isobutylene (B52900), the reaction of a carboxylic acid with tert-butanol (B103910) using a coupling agent, and transesterification.

Acid-Catalyzed Reaction of Carboxylic Acids with Isobutylene

This is one of the most common and atom-economical methods for preparing tert-butyl esters. The reaction is typically catalyzed by a strong acid, such as sulfuric acid or trifluoromethanesulfonic acid.[1][2]

The mechanism involves the protonation of isobutylene by the acid catalyst to form a stable tertiary carbocation. The carboxylic acid then acts as a nucleophile, attacking the tert-butyl cation. Subsequent deprotonation of the resulting oxonium ion yields the tert-butyl ester and regenerates the acid catalyst.

Esterification with tert-Butanol and Coupling Agents

The reaction proceeds by the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate. This intermediate is highly reactive towards nucleophilic attack. DMAP can further react with the O-acylisourea to form an even more reactive N-acylpyridinium species. Finally, tert-butanol attacks the activated carboxylic acid derivative, and after a proton transfer, the tert-butyl ester is formed along with the dicyclohexylurea (DCU) byproduct.

Transesterification

Transesterification involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst.[5][6] For the synthesis of tert-butyl esters, a methyl or ethyl ester of the carboxylic acid can be reacted with an excess of tert-butanol under acidic or basic conditions.[7] The equilibrium is typically driven towards the product by removing the lower-boiling alcohol (methanol or ethanol).

The acid-catalyzed mechanism involves protonation of the carbonyl oxygen of the starting ester, followed by nucleophilic attack by tert-butanol to form a tetrahedral intermediate.[6] Proton transfer and subsequent elimination of the original alcohol (e.g., methanol) yields the tert-butyl ester. The base-catalyzed mechanism involves the deprotonation of tert-butanol to form the tert-butoxide anion, which then acts as a potent nucleophile, attacking the carbonyl carbon of the starting ester.[6]

Quantitative Data Summary

The yield of tert-butyl ester formation is highly dependent on the chosen method, the substrate, and the reaction conditions. The following tables summarize reported yields for various methods.

Table 1: Acid-Catalyzed Esterification with Isobutylene

| Carboxylic Acid | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Acetic Acid | H₂SO₄ | - | Pressure | 85 | [1] |

| Adamantane-1-carboxylic acid | Triflic Acid | Dichloromethane (B109758) | -20 | 74 (recrystallized) | [2] |

| o-Benzoylbenzoic acid | Triflic Acid | Dichloromethane | -20 | - | [2] |

| Acrylic Acid | Mesoporous SO₃H-SBA-15 | - | - | - | [8] |

Table 2: Esterification with tert-Butanol and Coupling Agents

| Carboxylic Acid | Coupling Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Monoethyl fumarate | DCC/DMAP | Dichloromethane | 0 to RT | 76-81 | [3] |

| Phenylacetic acid | EDC/HOBt/DMAP | - | - | 45 | [9] |

| Cinnamic acid | EDC/HOBt/DMAP | - | - | 60 | [9] |

| N-Boc-L-glutamic acid derivative | EDC/HOBt/DMAP | - | - | 95 | [9] |

Table 3: Transesterification and Other Methods

| Starting Material | Reagent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| L-pyroglutamic acid | tert-Butyl acetate (B1210297)/Perchloric acid | - | - | 70 | [10] |

| Various methyl esters | Potassium tert-butoxide | Diethyl ether | Ambient | High | [7] |

| Various free amino acids | Bis(trifluoromethanesulfonyl)imide/tert-Butyl acetate | - | - | High | [11][12] |

Experimental Protocols

Protocol 1: Preparation of tert-Butyl Acetate using Acetic Anhydride and tert-Butanol

This procedure is adapted from Organic Syntheses.[13]

Reagents:

-

tert-Butyl alcohol: 200 mL (2.1 moles)

-

Acetic anhydride: 200 mL (2.1 moles)

-

Anhydrous zinc chloride: 0.5 g

-

10% Potassium carbonate solution

-

Anhydrous potassium carbonate

Procedure:

-

In a 1-L flask equipped with a reflux condenser and a drying tube, combine tert-butyl alcohol, acetic anhydride, and anhydrous zinc chloride.

-

After thorough mixing, slowly heat the mixture to reflux and maintain gentle reflux for 2 hours.

-

Cool the mixture and arrange for distillation using a Vigreux column.

-

Distill the mixture up to a temperature of 110°C.

-

Wash the crude distillate with two 50-mL portions of water, followed by 50-mL portions of 10% potassium carbonate solution until the ester layer is neutral to litmus.

-

Dry the product over anhydrous potassium carbonate.

-

After removing the drying agent, fractionally distill the ester. The pure tert-butyl acetate distills between 95°C and 96°C.

Protocol 2: Esterification of a Carboxylic Acid with tert-Butanol using DCC and DMAP

This protocol is a general procedure based on the Steglich esterification.[3][4]

Reagents:

-

Carboxylic acid: 1 equivalent

-

tert-Butanol: 1.5 - 3 equivalents

-

Dicyclohexylcarbodiimide (DCC): 1.1 equivalents

-

4-(Dimethylamino)pyridine (DMAP): 0.1 equivalents

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Dissolve the carboxylic acid and DMAP in anhydrous DCM in a round-bottom flask.

-

Add tert-butanol to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Add a solution of DCC in anhydrous DCM dropwise to the cooled mixture.

-

Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

Logical Workflow for Method Selection

The choice of the synthetic route for preparing a tert-butyl ester depends on several factors, including the properties of the starting carboxylic acid, the availability of reagents, and the scale of the reaction.

This guide provides a foundational understanding of the key aspects of tert-butyl ester formation. For specific applications, further optimization of reaction conditions may be necessary. Researchers are encouraged to consult the primary literature for detailed procedures and substrate-specific considerations.

References

- 1. Solved 20.14 Tert-butyl esters can be prepared by the | Chegg.com [chegg.com]

- 2. US4921999A - Method for making tertiary butyl esters - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 5. Transesterification - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]

- 12. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 13. Organic Syntheses Procedure [orgsyn.org]

Natural occurrence and sources of butyl butyrates

An In-Depth Technical Guide to the Natural Occurrence and Sources of Butyl Butyrate (B1204436)

Introduction

Butyl butyrate (also known as butyl butanoate) is a short-chain fatty acid ester with the molecular formula C₈H₁₆O₂. It is a clear, colorless liquid characterized by a sweet, fruity aroma, often likened to that of pineapple[1][2][3]. This pleasant aromatic profile makes it a significant compound in the flavor and fragrance industries, where it is used to impart fruity notes to foods, beverages, perfumes, and cosmetics[4][5][6]. Beyond its sensory properties, butyl butyrate is also explored as a potential biofuel additive.

While widely produced synthetically, there is considerable interest in its natural sources and biosynthetic pathways, driven by consumer demand for natural ingredients and the need for sustainable production methods. This guide provides a comprehensive technical overview of the natural occurrence of butyl butyrate, its biosynthetic pathways in plants and microorganisms, and the analytical methodologies used for its quantification.

Natural Occurrence of Butyl Butyrate

Butyl butyrate is a natural volatile organic compound (VOC) found in a variety of plant and food matrices. Its presence is a key contributor to the characteristic aroma profile of many fruits and fermented products. While its presence is widely reported, quantitative data remains limited for many sources.

Table 1: Natural Occurrence of Butyl Butyrate

| Category | Source | Reference(s) |

|---|---|---|

| Fruits | Apple (Malus domestica) | [1][2][7][8][9] |

| Banana (Musa spp.) | [1][2][3][10][11] | |

| Strawberry (Fragaria x ananassa) | [1][2][3][12] | |

| Pear (Pyrus spp.) | [1] | |

| Plum (Prunus spp.) | [1][13][14] | |

| Cherry (Prunus spp.) | [13][14] | |

| Apricot (Prunus armeniaca) | [7][10] | |

| Papaya (Carica papaya) | [7][10] | |

| Melon (Cucumis melo) | [10][13][14] | |

| Mango (Mangifera indica) | [7][10] | |

| Citrus Fruits (e.g., Orange) | [7][10] | |

| Dairy Products | Gruyère de Comté Cheese | [13][14][15] |

| Parmesan Cheese | [10] | |

| Fermented Products | Cider | [13][14][15] |

| Brandy | [10] | |

| Other | Soybean (Glycine max) | [14][15] |

| | Honey |[10] |

Quantitative Data on Butyl Butyrate in Natural Sources

Quantitative analysis reveals that the concentration of butyl butyrate can vary significantly depending on the cultivar, degree of maturity, and environmental conditions[6][10][16]. Apples are the most extensively studied source for quantitative data.

Table 2: Quantitative Concentration of Butyl Butyrate in Apple Cultivars

| Apple Cultivar | Matrix | Concentration (µg/kg Fresh Weight) | Reference(s) |

|---|---|---|---|

| Various (Average of 40 cultivars) | Peel | 103.51 (Range: 0 - 490.14) | [7] |

| 'Fuji' | Fruit | Present, contributes to aroma profile | [6][8] |

| 'Gamhong' | Fruit | Present at higher amounts than other cultivars | [8] |

| 'PN' (Pinova) | Fruit | Identified as a key volatile compound |[2] |

For most other fruits, as well as dairy and fermented products, butyl butyrate is qualitatively reported as a component of the aroma profile, but specific concentration data is not widely available in public scientific literature. Its formation in cheese is linked to the presence of its precursor, butyric acid, and esterification reactions that occur during ripening[16][17][18].

Biosynthesis of Butyl Butyrate

The formation of butyl butyrate in nature occurs through enzymatic esterification. The specific pathways and enzymes differ between plants and microorganisms.

Biosynthesis in Plants

In fruits, the biosynthesis of esters is the final step in the formation of many aroma compounds and is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) [3][19][20][21]. These enzymes belong to the BAHD superfamily of acyltransferases[20][21]. The general pathway involves two sets of precursors: alcohols and acyl-Coenzyme A (acyl-CoA) thioesters, which are derived from the metabolism of fatty acids and amino acids[9][16].

-

Acyl-CoA Formation: Butyryl-CoA, the acyl donor, is typically formed through the β-oxidation of fatty acids[19][20].

-

Alcohol Formation: The alcohol precursor, n-butanol, is formed from the reduction of corresponding aldehydes, which are also derived from fatty acid or amino acid catabolism[9][20].

-

Esterification: AAT catalyzes the condensation reaction between n-butanol and butyryl-CoA to form butyl butyrate and Coenzyme A[19][21].

Biosynthesis in Microorganisms (Biotechnological Sources)

Microorganisms, particularly species of Clostridium and engineered Escherichia coli, are utilized for the biotechnological production of butyl butyrate[6]. Microbial synthesis offers a promising alternative to chemical synthesis and extraction from low-yield natural sources[9]. Two primary enzymatic routes are employed:

-

Lipase-Catalyzed Esterification: In this pathway, butyric acid and n-butanol, produced during fermentation, are directly esterified by a lipase (B570770) enzyme to form butyl butyrate and water. This method is common in Clostridium species.

-

AAT-Catalyzed Synthesis: Similar to the plant pathway, this route uses an alcohol acyltransferase (AAT) to condense n-butanol with butyryl-CoA. This pathway is often engineered into host organisms like E. coli for controlled production.

Experimental Protocols for Analysis

The standard method for the identification and quantification of volatile compounds like butyl butyrate from complex matrices is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS) [7][13][22][23].

Representative Protocol: HS-SPME-GC-MS Analysis of Fruit Volatiles

This protocol is a generalized methodology synthesized from multiple studies on fruit volatile analysis[8][13][23].

1. Sample Preparation:

-

Weigh approximately 5-7 g of homogenized fruit pulp (e.g., apple paste) into a 20 mL headspace vial[8].

-

To aid volatile release and inhibit enzymatic activity, add a saturated salt solution (e.g., 1 g NaCl in 5 mL of water).

-

Add a known concentration of an internal standard (e.g., cyclohexanone (B45756) or ethyl nonanoate) for semi-quantification.

-

Immediately seal the vial with a TFE-silicone septum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection: Utilize a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber, which is effective for a broad range of volatile compounds[13].

-

Incubation/Equilibration: Place the vial in a heating block or autosampler incubator. Equilibrate the sample at a controlled temperature (e.g., 50-60°C) for 10-15 minutes with agitation to promote the partitioning of volatiles into the headspace[8][23].

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-30 minutes) at the same temperature to adsorb the volatile compounds[8].

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Immediately after extraction, insert the SPME fiber into the hot GC inlet (e.g., 240-250°C) for thermal desorption of the analytes for 5-15 minutes in splitless mode[8][23].

-

GC Separation:

-

Column: Use a non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: A typical program starts at 40°C (hold for 3-5 min), ramps up to 180°C at a rate of 5-7°C/min, and then ramps to 280°C at 25°C/min (hold for 5 min)[23].

-

-

MS Detection:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Temperatures: Set ion source and transfer line temperatures to 230°C and 280°C, respectively[23].

-

Mass Range: Scan from m/z 35 to 500.

-

4. Data Analysis:

-

Identify compounds by comparing their mass spectra with reference libraries (e.g., NIST, Wiley) and by comparing their retention indices (RI) with those of authentic standards.

-

Quantify butyl butyrate by comparing its peak area to that of the internal standard and referencing a calibration curve.

Conclusion

Butyl butyrate is a naturally occurring ester that plays a crucial role in the desirable fruity aromas of many foods, most notably apples. Its biosynthesis in plants is mediated by alcohol acyltransferases, which condense alcohol and acyl-CoA precursors. While present in numerous fruits and some fermented products, detailed quantitative data in the public domain is scarce, representing a potential area for future research. In parallel, microbial fermentation using engineered pathways has emerged as a powerful and sustainable source for producing natural-identical butyl butyrate. The analysis and quantification of this compound are reliably achieved through established HS-SPME-GC-MS protocols, providing the necessary tools for researchers in food science, biotechnology, and drug development to further explore and harness the properties of this valuable flavor compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. mdpi.com [mdpi.com]

- 3. Expression of alcohol acyltransferase is a potential determinant of fruit volatile ester variations in Capsicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. VCF 2000 - Volatile Compounds in Food DATABASE [leffingwell.com]

- 5. VCF - Volatile Compounds in Food [vcf-online.nl]

- 6. Comparative Study of Volatile Compounds and Expression of Related Genes in Fruit from Two Apple Cultivars during Different Developmental Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS–SPME with GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Relationships between sensory properties and metabolomic profiles of different apple cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biochemistry of Apple Aroma: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advances in Fruit Aroma Volatile Research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. HS-SPME-GC-MS detection of volatile compounds in Myrciaria jabuticaba Fruit [scielo.org.pe]

- 13. Catalytic properties of alcohol acyltransferase in different strawberry species and cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Flavors of Dairy Products: A Review of Recent Advances [ouci.dntb.gov.ua]

- 15. researchgate.net [researchgate.net]

- 16. hrcak.srce.hr [hrcak.srce.hr]

- 17. researchgate.net [researchgate.net]

- 18. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 21. mdpi.com [mdpi.com]